molecular formula C9H15NO2 B1448816 8-Hydroxy-2-azaspiro[4.5]decan-3-one CAS No. 1934549-07-1

8-Hydroxy-2-azaspiro[4.5]decan-3-one

Cat. No.: B1448816
CAS No.: 1934549-07-1
M. Wt: 169.22 g/mol
InChI Key: APZMVAWCIZUQOM-UHFFFAOYSA-N
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Description

8-Hydroxy-2-azaspiro[4.5]decan-3-one is a high-purity chemical building block for research and development. This compound features a spirocyclic architecture combining cyclohexane and lactam rings, with a hydroxy group that provides a handle for further chemical modification. Analogs of the azaspiro[4.5]decane scaffold are of significant interest in medicinal chemistry and drug discovery . Researchers utilize these structures as key intermediates in the synthesis of more complex molecules for pharmaceutical applications . Related structures have been explored for their potential biological activities, though the specific properties of this compound should be determined through further investigation . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

8-hydroxy-2-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-7-1-3-9(4-2-7)5-8(12)10-6-9/h7,11H,1-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZMVAWCIZUQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Methodology

  • The cyclocondensation of cyclohexanone with thioglycolic acid and ammonium carbonate yields 1-thia-4-azaspiro[4.5]decan-3-one as a core intermediate.
  • This intermediate can be further functionalized to introduce hydroxyl groups or other substituents at the 8-position.
  • The reaction is typically carried out at room temperature in acetic acid with sodium dodecylbenzene sulfonate (DBSNa) as a catalyst to improve yields and reduce reaction times.

Reaction Conditions and Yields

Entry Solvent Catalyst Time (min) Yield (%)
1 EtOH Piperidine 180 37
2 EtOH Acetic acid 180 43
3 EtOH p-TSA 180 40
4 AcOH Sodium acetate 150 46
5 AcOH Sulfuric acid 120 61
6 EtOH DBSNa 120 66
7 MeOH DBSNa 120 64
8 AcOH DBSNa 60 94
9 H2O DBSNa 180 Trace

Table 1: Optimization of synthesis conditions for 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones, a related spirocyclic system

  • The highest isolated yield (94%) was obtained using acetic acid as solvent and 20 mol% DBSNa catalyst at room temperature for 60 minutes.
  • The use of DBSNa significantly accelerates the reaction compared to traditional catalysts.

Notes

  • While this method directly addresses 1-thia-4-azaspiro[4.5]decan-3-one derivatives, similar cyclocondensation strategies can be adapted for this compound synthesis by substituting appropriate starting materials and introducing hydroxylation steps.

Alkylation and Nucleophilic Substitution Routes

Another prominent synthetic route involves stepwise alkylation and nucleophilic substitution to build the azaspiro ring system and install functional groups.

Reaction Parameters

Step Reagents/Conditions Temperature (°C) Solvent Notes
Alkylation 8H-8-azaspiro[4.5]decan-7,9-dione + 1,4-dibromobutane + acid binder 0-80 (preferably 10-20) Chloroform, DMF, EtOH 1-10 fold excess dibromobutane
Nucleophilic substitution 8-(4-bromobutyl) derivative + piperazine (8-10 fold excess) 50-150 (preferably 80-120) Chloroform, ethanol, DMF Acid binder optional

Table 2: Alkylation and substitution conditions for azaspiro derivatives

Advantages

  • The process allows for the introduction of diverse substituents via nucleophilic amines.
  • Reaction conditions are tunable to optimize yield and purity.
  • Polar solvents improve nucleophilic substitution efficiency, reducing reaction time and temperature.

Summary Table of Preparation Methods

Method Type Key Steps Conditions Yield Range Advantages Limitations
Cyclocondensation Cyclohexanone + thioglycolic acid + ammonium carbonate Room temp, AcOH, DBSNa catalyst Up to 94% Rapid, mild conditions, high yield Specific to thia-azaspiro analogs
Alkylation & Nucleophilic Substitution Alkylation with dibromobutane, substitution with amines 0-80 °C alkylation; 50-150 °C substitution; polar solvents High (not specified) Versatile, tunable, good for functionalization Multi-step, requires careful control
Flow Chemistry with Azide Displacement Bromination, azide displacement, Staudinger reduction 100 °C, continuous flow ~60% crude Scalable, safer handling of azides Requires specialized equipment, purification needed

Chemical Reactions Analysis

8-Hydroxy-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

8-Hydroxy-2-azaspiro[4.5]decan-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-azaspiro[4.5]decan-3-one involves its interaction with various molecular targets. The hydroxyl group and nitrogen atom play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, potentially modulating their activity. Specific pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The spiroazadecanone framework is versatile, with modifications in heteroatoms, substituents, and ring systems leading to diverse biological activities. Below is a detailed comparison with key analogs:

Heteroatom Variations

1-Oxa-8-azaspiro[4.5]decan-3-one Derivatives Example: 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (Compound 18) Key Differences: Replaces the hydroxyl group with an oxygen atom in the spiro ring. Activity: Demonstrated partial agonism for M1 muscarinic receptors in rat hippocampal slices, stimulating phosphoinositide hydrolysis. The ethyl and methyl substituents at positions 2 and 8 are critical for receptor interaction .

1-Thia-4-azaspiro[4.5]decan-3-one Derivatives Example: 4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one (Compound 2) Key Differences: Contains sulfur (thia) at position 1 and a fluorophenyl substituent. Activity: Exhibited antimicrobial activity against Staphylococcus aureus and anticancer properties. Fluorine’s electron-withdrawing effect enhances stability and target affinity .

1-Thia-4,8-Diazaspiro[4.5]decan-3-one Derivatives Example: AF710B (8-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one) Key Differences: Incorporates two nitrogen atoms (4,8-diaza) and a phenothiazine substituent. Activity: A potent M1/σ1 agonist with efficacy in Alzheimer’s disease models. The diaza structure and bulky substituents enhance receptor selectivity . SAR Insight: Additional nitrogen atoms may facilitate stronger hydrogen bonding with receptors but increase molecular weight and complexity.

Substituent Effects

  • Electron-Withdrawing Groups (EWGs): Compounds like 2-(4-nitrobenzylidene)-4-(pyrrolidin-1-ylmethyl)-1-thia-4-azaspiro[4.5]decan-3-one (Compound 86) showed enhanced antifungal activity due to nitro (-NO₂) and chlorine (-Cl) groups, which stabilize charge interactions with microbial targets .
  • Hydroxyl vs. Methyl Groups :
    • 8-Hydroxy-2-methyl-2-azaspiro[4.5]decan-3-one (PubChem entry) has a hydroxyl group at position 8, likely increasing solubility but reducing lipophilicity compared to methyl-substituted analogs like AF267B (2-ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one) .

Structural and Physicochemical Comparison

Compound Name Heteroatoms Key Substituents Melting Point (°C) Bioactivity
8-Hydroxy-2-azaspiro[4.5]decan-3-one 2-N, 8-OH None Not reported Limited data (PubChem entry)
4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one 1-S, 4-N 4-Fluorophenyl 142–143 Antimicrobial, anticancer
AF710B 1-S, 4,8-N Phenothiazine-propyl 262–264 M1/σ1 agonist (Alzheimer’s)
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one 1-O, 8-N 2-Ethyl, 8-Methyl Not reported M1 receptor partial agonist

Biological Activity

8-Hydroxy-2-azaspiro[4.5]decan-3-one (CAS Number: 1934549-07-1) is a spirocyclic compound with significant biological activity. Its molecular formula is C9_9H15_{15}NO2_2, and it has a molecular weight of 169.22 g/mol. This compound is notable for its interactions with various biomolecules, influencing enzymatic activities and cellular processes.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors, modulating their functions. The compound contains a hydroxyl group that enhances its reactivity, allowing it to participate in various biochemical reactions, including:

  • Enzyme Inhibition/Activation : It has been shown to affect enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator of specific reactions.
  • Cell Signaling Modulation : The compound can influence cellular signaling pathways, impacting gene expression and cellular metabolism, which may lead to various physiological effects.

Cellular Effects

Research indicates that this compound can significantly affect cell function through:

  • Influencing Gene Expression : By modulating transcription factors and signaling molecules, it alters the expression of genes involved in critical cellular processes.
  • Impacting Cellular Metabolism : The compound interacts with metabolic enzymes, potentially leading to changes in metabolite levels and metabolic fluxes within cells.

Dosage Effects

The biological effects of this compound are dose-dependent:

  • Low Doses : Minimal observable effects on cellular functions.
  • High Doses : Significant biological activity observed, including potential therapeutic effects in animal models.

Transport and Distribution

The transport mechanisms of this compound within biological systems are crucial for its activity:

  • Cellular Localization : The subcellular localization affects its functional outcomes, as the compound may be directed to specific organelles where it exerts its action.
  • Interaction with Transport Proteins : It may bind to transporters or binding proteins that facilitate its distribution across membranes and tissues.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
2-Azaspiro[4.5]decan-3-oneLacks hydroxyl groupReduced reactivity
8-Oxa-2-azaspiro[4.5]decaneContains an oxygen atom instead of hydroxylDifferent chemical properties

The presence of the hydroxyl group in this compound enhances its versatility in chemical reactions and biological interactions compared to these related compounds.

Study on Receptor Binding Affinities

A study investigated the binding affinities of spirocyclic compounds at muscarinic receptors (M1 and M2). Although specific data for this compound was not highlighted, related compounds demonstrated significant affinities for these receptors, suggesting potential pharmacological applications in treating cognitive impairments or neurodegenerative diseases .

Antimicrobial Activity

Another research effort focused on synthesizing Mannich bases derived from spirocyclic compounds, including those related to this compound. These derivatives exhibited notable antimicrobial activity against various pathogens, indicating that modifications of the core structure could enhance biological efficacy against infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Hydroxy-2-azaspiro[4.5]decan-3-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via spirocyclization of precursor amines or hydroxylactams. A common approach involves reacting 2-amino-1-butanol with epoxide derivatives (e.g., 3,4-epoxyhexane-1-carboxylic acid), followed by acid hydrolysis and purification . Optimizing reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., tetrahydrofuran) improves yield. For example, using HCl in ethanol during hydrolysis enhances crystallinity .
  • Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temps reduce side products
SolventTHF/EtOH mixPolar aprotic solvents favor cyclization
Acid CatalystHCl (1–2 M)Enhances protonation of intermediates

Q. How is the molecular structure of this compound confirmed experimentally?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.1878 Å, b = 10.2241 Å, c = 12.2188 Å) confirm spirocyclic geometry . Complementary NMR (¹H/¹³C) and IR spectroscopy validate functional groups (e.g., hydroxyl stretch at 3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Approach : Systematic SAR (Structure-Activity Relationship) studies are critical. For instance, hydroxyl group positioning affects binding to enzymes like PI3K/Akt/mTOR. Conflicting data may arise from assay conditions (e.g., cell line variability). Reproducing experiments with standardized protocols (e.g., fixed IC₅₀ measurement intervals) minimizes discrepancies .
  • Case Study : A 2021 study found that 8-phenyl derivatives showed 10-fold higher activity in kinase assays than non-substituted analogs, highlighting substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-2-azaspiro[4.5]decan-3-one
Reactant of Route 2
8-Hydroxy-2-azaspiro[4.5]decan-3-one

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